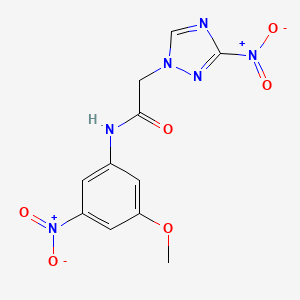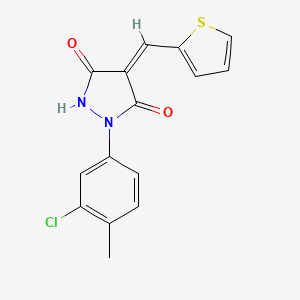![molecular formula C16H16ClNO2S B4712489 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4712489.png)
2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CBIQ) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBIQ is a tetrahydroisoquinoline derivative that has a sulfonamide group and a chlorobenzyl group attached to it. This compound has been extensively studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which can lead to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high purity and stability. This compound has been shown to be stable under various conditions, which makes it a reliable compound for research purposes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the research on 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the further investigation of its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, the potential role of this compound in regulating glucose metabolism and insulin sensitivity could be further explored. Finally, the development of novel derivatives of this compound with improved solubility and efficacy could be a potential future direction for research.
Scientific Research Applications
2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. Additionally, this compound has been shown to improve cognitive function and memory retention in animal models.
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-16-7-3-4-13(10-16)12-21(19,20)18-9-8-14-5-1-2-6-15(14)11-18/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLEGABEJUZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8,8-trimethyl-3-(5-methyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4712411.png)
![ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B4712418.png)

![3-ethyl-6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4712436.png)
![methyl 5-[(2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B4712439.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4712444.png)

![2-{1-(4-ethoxybenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4712457.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2-methylquinoline](/img/structure/B4712462.png)

![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712471.png)
![3-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4712473.png)

